molecular formula C9H16N2 B15248530 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine CAS No. 72648-18-1

2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine

Cat. No.: B15248530
CAS No.: 72648-18-1
M. Wt: 152.24 g/mol
InChI Key: NPCOMLMKCBZSIX-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine is a heterocyclic compound characterized by a partially saturated pyrazine ring with methyl groups at positions 5 and 6 and an isopropyl substituent at position 2. Dihydropyrazines are known for their roles in organic synthesis, biological activity, and applications in materials science .

Properties

CAS No.

72648-18-1

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

5,6-dimethyl-2-propan-2-yl-2,3-dihydropyrazine

InChI

InChI=1S/C9H16N2/c1-6(2)9-5-10-7(3)8(4)11-9/h6,9H,5H2,1-4H3

InChI Key

NPCOMLMKCBZSIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(N=C1C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of two molecules of amino-acetone, which results in the formation of 2,5-dimethyl-3,6-dihydropyrazine. This intermediate can then be further modified to introduce the isopropyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Typically, these processes are carried out in controlled environments to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and physical properties of dihydropyrazines are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Properties
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine 2-isopropyl, 5,6-dimethyl 152.24 (estimated) Expected higher lipophilicity due to isopropyl group; potential for enhanced membrane permeability.
5,6-Dimethyl-2,3-dihydropyrazine 5,6-dimethyl 110.16 Lower molecular weight; used in heterocyclic building blocks .
2-(2-Chlorophenyl)-3-methyl-5,6-diphenyl-2,3-dihydropyrazine 2-(2-Cl-phenyl), 3-methyl, 5,6-diphenyl 358.85 Exhibits monoclinic crystal structure (P21/c); antibacterial and DNA-cleavage activity .
5-Methyl-6-phenyl-2,3-dihydropyrazine (MPD) 5-methyl, 6-phenyl 186.24 Higher reactivity with singlet oxygen (kT = 159.0 × 10⁵ M⁻¹s⁻¹ in tributyl phosphate) .
3,6-Dimethyl-2,5-diphenyldihydropyrazine 3,6-dimethyl, 2,5-diphenyl 296.38 Formed via cathinone cyclization; oxidizes to pyrazine derivatives .

Key Observations :

  • Chlorophenyl and diphenyl substituents (as in ) enhance biological activity but may reduce solubility in polar solvents.

Reactivity with Singlet Oxygen

Dihydropyrazines undergo oxidation and cyclization reactions. highlights solvent-dependent reactivity with singlet oxygen (¹O₂):

Compound Solvent kT (×10⁵ M⁻¹s⁻¹) Dominant Mechanism
5,6-Dimethyl-2,3-dihydropyrazine (DMD) N,N-Dimethylacetamide 58.9 Perepoxide exciplex formation
5-Methyl-6-phenyl-2,3-dihydropyrazine (MPD) Tributyl phosphate 159.0 Perepoxide exciplex + π-system stabilization

The target compound’s isopropyl group may reduce reactivity compared to phenyl-substituted analogs due to electronic and steric effects.

Physical and Spectral Properties

  • Crystal Structure: Analogs like 5,6-dimethylpyrazine-2,3-dione crystallize in monoclinic systems (e.g., P21/c) with hydrogen bonding influencing stability .
  • Solubility : Lipophilic substituents (e.g., isopropyl) may reduce water solubility, necessitating organic solvents for handling .
  • Spectral Data : NMR and UV-vis spectra (e.g., in and ) provide insights into electronic transitions and aggregation behavior.

Q & A

Q. What are the established synthetic routes for 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves condensation reactions between diamines and diketones. For example, 1,2-diaminopropane and a substituted pentanedione derivative can yield dihydropyrazine isomers under reflux conditions in acetic acid or ethanol . Key optimization parameters include:

  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may promote isomerization.
  • pH : Acidic conditions (pH 4–6) stabilize intermediates and reduce side reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/acetic acid mixtures favor cyclization .

Q. Table 1: Synthetic Methods Comparison

ReactantsConditionsYield (%)Isomer Ratio (3,5- vs. 3,6-)Reference
1,2-diaminopropane + 2,3-pentanedioneReflux in acetic acid, 24h65–751:1.2
Thiophene-derived hydrazide + diketoneEthanol, 12h, RT50–60N/A (single isomer)

Q. What analytical techniques are most effective for characterizing 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine?

Answer:

  • Mass Spectrometry (MS) : Fragmentation patterns distinguish isomers (e.g., m/z 136 for [M+H]+ in 2-ethyl-3,5-dimethylpyrazine vs. m/z 138 for dihydropyrazine derivatives) .
  • NMR : 1^1H and 13^13C NMR resolve substituent positions (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm) .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for analogous dihydropyrazines .

Q. How do environmental conditions (pH, temperature) influence the stability of this compound?

Answer:

  • Hydrolysis : Prolonged exposure to alkaline conditions (pH > 8) leads to ring-opening, while acidic conditions (pH 3–6) stabilize the dihydropyrazine core .
  • Thermal Stability : Decomposition occurs above 150°C, with optimal storage at –20°C under inert atmosphere .

Q. Table 2: Stability Under Controlled Conditions

ConditionObservationReference
pH 3, 25°C, 7 days<5% degradation
pH 9, 25°C, 7 days40% degradation (hydrolysis products)
150°C, N₂ atmosphereComplete decomposition in 2h

Advanced Research Questions

Q. What strategies resolve isomeric mixtures formed during synthesis?

Answer: Isomeric by-products (e.g., 3,5- vs. 3,6-dimethyl isomers) are separated via:

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves baseline separation .
  • Crystallization : Differential solubility in hexane/ethyl acetate mixtures isolates major isomers .
  • Dynamic NMR : Monitors isomerization kinetics in solution, guiding kinetic vs. thermodynamic control .

Q. How can isotopic labeling (e.g., 15^1515N, 2^22H) be applied to study metabolic pathways?

Answer:

  • Synthetic Incorporation : Use 15^15N-labeled diamines or 2^2H-enriched ketones during condensation .
  • Tracing Studies : LC-MS/MS quantifies labeled metabolites in biological systems, elucidating degradation pathways .

Q. Table 3: Isotopic Labeling Protocols

IsotopePrecursorIncorporation Efficiency (%)ApplicationReference
15^15N1,2-diaminopropane-15^15N₂85–90Metabolic flux analysis
2^2H2,3-pentanedione-2^2H₁₀70–75Degradation kinetics

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Simulates binding to olfactory receptors (e.g., OR51E2) using PyRx or AutoDock .
  • DFT Calculations : Models electronic properties (HOMO/LUMO) to predict reactivity in nucleophilic environments .

Methodological Notes

  • Data Contradictions : Isomer ratios in synthesis vary by reactant stoichiometry—validate via independent replicates .

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